

# An In-depth Technical Guide to s-Boc-2-mercapto-4,6-dimethylpyrimidine

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## Compound of Interest

Compound Name: *s-Boc-2-mercapto-4,6-dimethylpyrimidine*

Cat. No.: *B146173*

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CAS Number: 41840-28-2

This technical guide provides a comprehensive overview of **s-Boc-2-mercapto-4,6-dimethylpyrimidine**, a versatile reagent in pharmaceutical research and organic synthesis. Targeted at researchers, scientists, and drug development professionals, this document details the compound's properties, applications, and relevant experimental protocols.

## Compound Properties and Specifications

**s-Boc-2-mercapto-4,6-dimethylpyrimidine**, also known by its synonyms O-tert-Butyl-S-(4,6-dimethyl-2-pyrimidinyl) thiocarbonate and Boc-S, is a crystalline solid at room temperature.<sup>[1]</sup><sup>[2]</sup> Its key physical and chemical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	41840-28-2	[1][2][3][4][5][6][7]
Molecular Formula	C <sub>11</sub> H <sub>16</sub> N <sub>2</sub> O <sub>2</sub> S	[1][4][6]
Molecular Weight	240.32 g/mol	[1][4]
Appearance	Pale yellow to reddish-yellow solid	[6][8]
Melting Point	48-51 °C	[1][2][3][7]
Assay	≥97%	[1][5]
Storage Temperature	2-8°C	[1][2]
Flash Point	110 °C (closed cup)	[1][2]
SMILES String	<chem>Cc1cc(C)nc(SC(=O)OC(C)(C)C)n1</chem>	[1]
InChI Key	POTDIELOEHTPJN-UHFFFAOYSA-N	[1]

## Applications in Research and Development

**s-Boc-2-mercapto-4,6-dimethylpyrimidine** is a crucial intermediate in the synthesis of a variety of biologically active molecules.[6][9] Its primary applications lie in the fields of medicinal chemistry and organic synthesis.

## Pharmaceutical Intermediate

This compound serves as a key building block in the development of novel therapeutics, particularly those with antiviral and anticancer properties.[6] The pyrimidine scaffold is a common feature in many bioactive compounds, and this reagent provides a convenient way to introduce a protected thiol group, which can be further functionalized.[6]

## Synthesis of SIRT2 Inhibitors

A significant application of **s-Boc-2-mercapto-4,6-dimethylpyrimidine** is in the synthesis of selective inhibitors of Sirtuin 2 (SIRT2), a protein deacetylase implicated in various diseases,

including cancer.<sup>[10]</sup> Derivatives of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide, synthesized using this starting material, have shown potent and selective inhibition of SIRT2.<sup>[10]</sup>

## Reagent for Boc Protection

The "Boc" group (tert-butoxycarbonyl) is a widely used protecting group for amines in organic synthesis. **s-Boc-2-mercapto-4,6-dimethylpyrimidine** can act as a reagent for the preparation of Boc-amino acids.<sup>[11]</sup>

## Experimental Protocols

While specific, detailed protocols for every application of **s-Boc-2-mercapto-4,6-dimethylpyrimidine** are proprietary or vary between research groups, a general procedure for the synthesis of 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivatives can be extrapolated from published literature. This provides a foundational methodology for researchers working with this compound.

Objective: To synthesize a 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative, a class of compounds known to be potent SIRT2 inhibitors.<sup>[10]</sup>

Materials:

- **s-Boc-2-mercapto-4,6-dimethylpyrimidine**
- A suitable 2-halo-N-phenylacetamide (e.g., 2-chloro-N-phenylacetamide)
- Anhydrous dimethylformamide (DMF)
- Potassium tert-butoxide
- Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

- Deprotection (if necessary): While some syntheses may utilize the Boc-protected form directly in a one-pot reaction, a preliminary deprotection step might be required. The Boc

group is typically removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

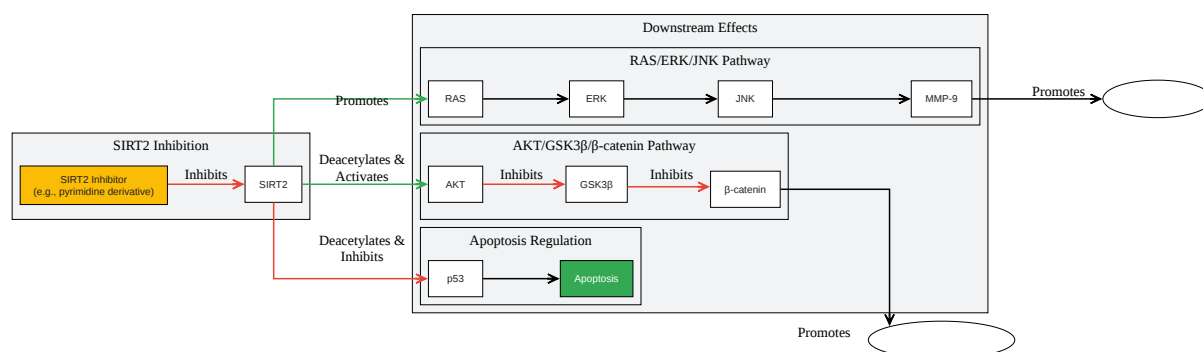
- **Reaction Setup:** In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the deprotected 2-mercapto-4,6-dimethylpyrimidine and the 2-halo-N-phenylacetamide derivative in anhydrous DMF.
- **Base Addition:** To the stirred solution, add a suitable base, such as potassium tert-butoxide, portion-wise at room temperature. The base facilitates the nucleophilic substitution reaction.
- **Reaction Monitoring:** The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
- **Workup:** Upon completion, the reaction mixture is typically quenched with water and extracted with an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is then purified using column chromatography on silica gel with an appropriate eluent system to yield the desired 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-phenylacetamide derivative.

## Signaling Pathways

The therapeutic potential of compounds derived from **s-Boc-2-mercapto-4,6-dimethylpyrimidine** is often linked to their ability to modulate specific cellular signaling pathways.

## SIRT2 Inhibition in Cancer

SIRT2 has been identified as a therapeutic target in various cancers. Its inhibition can affect multiple downstream pathways involved in cell proliferation, survival, and metastasis. The diagram below illustrates a simplified overview of some key signaling pathways influenced by SIRT2.

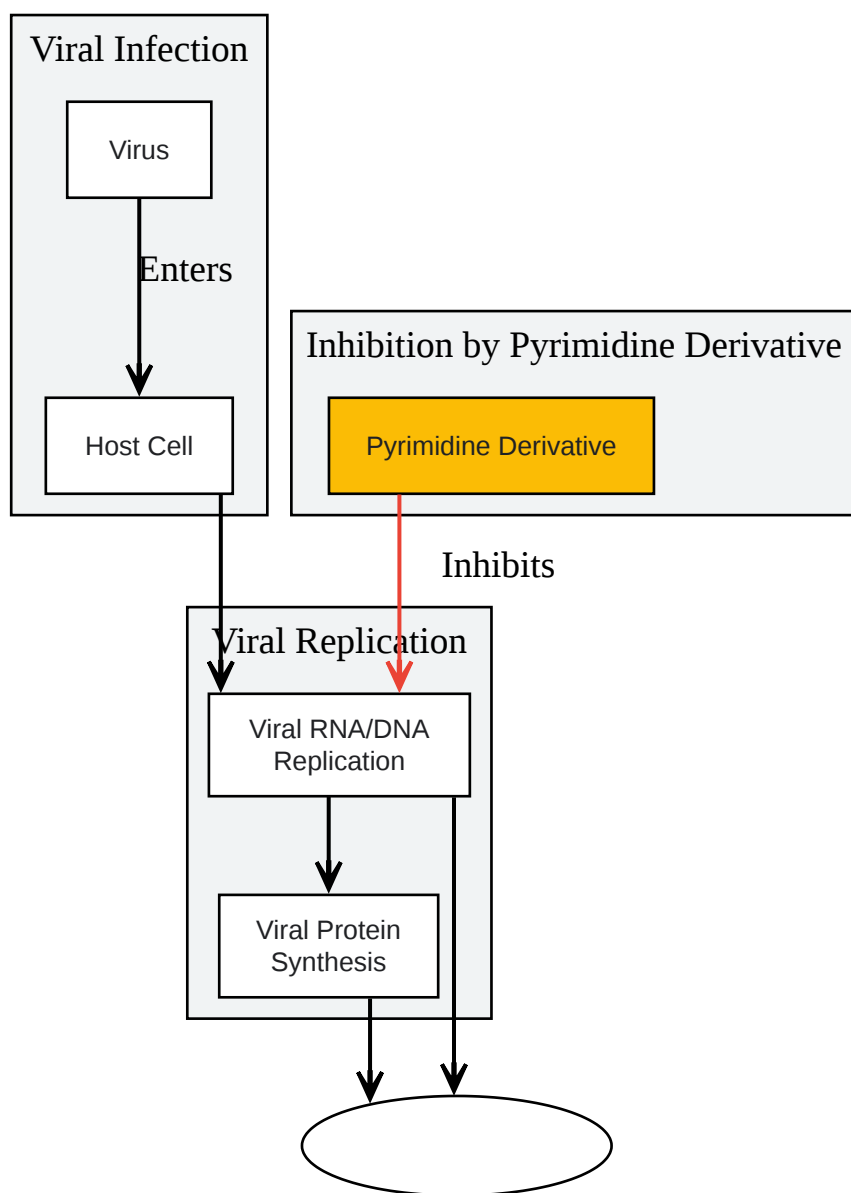


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Caption: Simplified overview of SIRT2 signaling pathways in cancer.

## Antiviral Mechanism of Pyrimidine Derivatives

Pyrimidine derivatives can exert antiviral effects through various mechanisms. A common mode of action involves the inhibition of viral nucleic acid synthesis. The workflow below illustrates this general principle.



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Caption: General mechanism of antiviral action for pyrimidine derivatives.

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